Sodium pyrimidine-4-carboxylate
Description
Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Research
The systematic exploration of pyrimidine chemistry began in the late 19th century. One of the earliest reports dates to 1818, when Brugnatelli isolated alloxan (B1665706) by oxidizing uric acid. growingscience.com A significant milestone was achieved in 1879 when Grimaux reported the laboratory synthesis of barbituric acid. gsconlinepress.com The term "pyrimidine" itself was coined by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. gsconlinepress.com However, the parent, unsubstituted pyrimidine compound was not prepared until 1900 by Gabriel and Colman. gsconlinepress.com
These initial discoveries laid the groundwork for understanding a class of compounds that would later be found at the very heart of biochemistry. The realization that the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives cemented the importance of this heterocyclic system in the study of all living organisms. gsconlinepress.comnih.gov This biological significance spurred decades of research into the synthesis, properties, and reactions of a vast array of pyrimidine derivatives, evolving from basic structural elucidation to the complex design of functional molecules. growingscience.com
Significance of Pyrimidine Derivatives in Contemporary Chemical Sciences
The significance of pyrimidine derivatives in modern chemical sciences cannot be overstated. Their presence in DNA and RNA provides a fundamental link to genetics and molecular biology. growingscience.commdpi.com This biological role is a primary reason for their extensive investigation and application in medicinal chemistry. growingscience.comnih.gov The pyrimidine scaffold is considered a "privileged structure" in drug discovery, as it is a key component in numerous therapeutic agents with a broad spectrum of activities, including:
Anticancer agents gsconlinepress.commdpi.com
Antiviral compounds nih.gov
Antimicrobial and antifungal drugs gsconlinepress.comnih.gov
Anti-inflammatory, analgesic, and anticonvulsant medications mdpi.com
Antihypertensive drugs mdpi.com
Beyond medicine, pyrimidine derivatives are integral to agrochemicals, serving as active ingredients in herbicides and fungicides. chemimpex.com Their unique electronic and structural properties also lend them to applications in materials science, including the development of dyes, corrosion inhibitors, and organic light-emitting diodes (OLEDs). mdpi.com The synthetic versatility of the pyrimidine ring allows for easy modification at multiple positions, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. mdpi.com
Positioning of Sodium Pyrimidine-4-carboxylate within the Broader Pyrimidine Research Landscape
This compound is primarily recognized in the research landscape as a key synthetic intermediate or building block. medchemexpress.comscbt.comlabclinics.comcaymanchem.com While not typically an end-product with direct biological application itself, its value lies in the reactive potential of its constituent parts: the pyrimidine ring and the carboxylate group.
The corresponding acid, pyrimidine-4-carboxylic acid, is a versatile precursor used in the synthesis of more complex, biologically active molecules. chemimpex.com Researchers utilize it as a starting material for developing novel pharmaceuticals, particularly antiviral and anticancer agents, and for creating new agrochemicals like herbicides and fungicides. chemimpex.com The sodium salt form offers specific advantages in certain synthetic protocols, potentially influencing solubility and reactivity. Its role is therefore critical, serving as a foundational component upon which more elaborate and functional chemical architectures are built.
Below are the key properties of its parent acid, Pyrimidine-4-carboxylic acid.
Table 1: Physicochemical Properties of Pyrimidine-4-carboxylic acid
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₄N₂O₂ | caymanchem.comnih.gov |
| Molecular Weight | 124.1 g/mol | caymanchem.comnih.gov |
| Appearance | White to Crystalline Solid | chemimpex.comcaymanchem.com |
| Purity | ≥98% | caymanchem.comcaymanchem.com |
| Storage Temperature | -20°C | caymanchem.com |
| λmax | 205, 256 nm | caymanchem.comcaymanchem.com |
| Solubility (DMSO) | ~20 mg/ml | caymanchem.comcaymanchem.com |
| Solubility (PBS, pH 7.2) | ~1 mg/ml | caymanchem.com |
This interactive table provides a summary of the key physical and chemical properties of Pyrimidine-4-carboxylic acid.
Emerging Research Frontiers for Pyrimidine Carboxylates
The field of pyrimidine chemistry is dynamic, with researchers continually exploring new applications for these versatile heterocycles. For pyrimidine carboxylates specifically, several exciting research frontiers are emerging. These investigations often leverage the carboxylate group as a handle for creating more complex derivatives, such as amides and esters, leading to novel functionalities.
One prominent area is the development of new antimicrobial agents to combat drug resistance. For example, recent studies have focused on synthesizing pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids. uran.ua In this research, the thieno[2,3-d]pyrimidine-4-carboxylic acid core is coupled with various aminopyridines, resulting in hybrid molecules with promising antimicrobial activity against pathogens like Pseudomonas aeruginosa. uran.ua
Another significant frontier is in the fight against tuberculosis. Researchers are designing and synthesizing novel pyrimidine-1,3,4-oxadiazole hybrids, starting from precursors like methyl pyrimidine-5-carboxylate. tandfonline.com By converting the carboxylate to a carbohydrazide (B1668358) and subsequently forming an oxadiazole ring, scientists are creating new molecular scaffolds with potential antimycobacterial activity. tandfonline.com These studies highlight how the pyrimidine carboxylate moiety is a critical launchpad for creating innovative therapeutic candidates through strategic chemical modification.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOSKBKUAXVZIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647507 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819850-18-5 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For sodium pyrimidine-4-carboxylate, analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides definitive evidence for its molecular framework.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyrimidine (B1678525) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two nitrogen atoms and the carboxylate group.
H2: The proton at position 2 is situated between the two nitrogen atoms, leading to significant deshielding. It is expected to appear as a singlet at the most downfield position.
H6: The proton at position 6 is adjacent to a nitrogen atom and is also deshielding, appearing at a downfield position, likely as a doublet.
H5: The proton at position 5 is coupled to H6, and would appear as a doublet.
In the parent compound, pyrimidine-4-carboxylic acid, an additional very broad singlet would be observed far downfield, typically around 10-13 ppm, corresponding to the acidic carboxyl proton. libretexts.org Upon formation of the sodium salt, this proton is absent, and its disappearance is a key indicator of successful salt formation. The chemical shifts in the aromatic region will also experience a slight upfield shift compared to the parent acid due to the conversion of the -COOH group to the electron-donating -COO⁻ group.
Based on data for unsubstituted pyrimidine and related derivatives, the predicted proton chemical shifts are outlined in the table below. chemicalbook.comnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 | ~9.1 - 9.3 | Singlet (s) |
| H6 | ~8.8 - 9.0 | Doublet (d) |
| H5 | ~7.7 - 7.9 | Doublet (d) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has five distinct carbon environments.
Carboxylate Carbon (C=O): The carbon of the carboxylate group typically appears in the range of 165-185 ppm. libretexts.org
Pyrimidine Ring Carbons: The chemical shifts of the four carbons in the pyrimidine ring are dictated by their proximity to the nitrogen atoms and the carboxylate substituent. The carbons adjacent to nitrogen (C2, C4, C6) are significantly deshielded and appear further downfield compared to C5. chemicalbook.com
The expected chemical shifts, based on data for pyrimidine and other carboxylic acids, are summarized below. libretexts.orgchemicalbook.comnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 - 175 |
| C2 | ~158 - 160 |
| C4 | ~155 - 157 |
| C6 | ~153 - 155 |
| C5 | ~122 - 125 |
While 1D NMR provides fundamental structural information, advanced NMR techniques can offer deeper insights.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would unambiguously confirm the structure. An HSQC spectrum correlates each proton with its directly attached carbon, confirming the C5-H5 and C6-H6 bonds. An HMBC spectrum reveals couplings between protons and carbons over two to three bonds. princeton.edu This would show correlations from H5 to C4 and C6, from H6 to C4 and C5, and from H2 to C4 and C6, thereby providing definitive proof of the substitution pattern. nih.gov
Solid-State NMR (ssNMR): Since this compound is a solid, ssNMR can provide valuable information about its structure and dynamics in the crystalline state. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra from solid samples. tu-dresden.de ssNMR is particularly sensitive to polymorphism—the existence of multiple crystalline forms—which can be critical in pharmaceutical contexts. It can also be used to study molecular dynamics, such as the motion of the pyrimidine ring in the crystal lattice. acs.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The vibrational spectrum of this compound is dominated by contributions from the pyrimidine ring and the carboxylate group.
Carboxylate Group Vibrations: The most telling feature in the IR spectrum that distinguishes the sodium salt from its parent acid is the replacement of the carboxylic acid bands with carboxylate anion bands.
The broad O-H stretching vibration (2500–3300 cm⁻¹) and the C=O stretching vibration (~1710 cm⁻¹) of the parent acid's dimer structure are absent. libretexts.org
These are replaced by a strong, characteristic asymmetric stretching vibration (νₐₛ) of the COO⁻ group, typically found between 1650 and 1540 cm⁻¹, and a weaker symmetric stretching vibration (νₛ) between 1450 and 1360 cm⁻¹. The high intensity of these bands is due to the large change in dipole moment during the vibration.
Pyrimidine Ring Vibrations: The pyrimidine ring has a set of characteristic vibrations. These include C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1600–1400 cm⁻¹ region), and various in-plane and out-of-plane C-H bending modes at lower frequencies. vandanapublications.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylate (COO⁻) | Asymmetric stretch | 1650 - 1540 | Strong |
| Carboxylate (COO⁻) | Symmetric stretch | 1450 - 1360 | Moderate |
| Pyrimidine Ring | C-H stretch | 3100 - 3000 | Medium-Weak |
| Pyrimidine Ring | Ring stretches (C=N, C=C) | 1600 - 1400 | Medium-Strong |
| Pyrimidine Ring | C-H out-of-plane bend | 900 - 675 | Strong |
Raman spectroscopy provides complementary information. While the carboxylate stretches are strong in the IR, ring breathing modes of the pyrimidine moiety, which involve a change in polarizability, often give rise to strong signals in the Raman spectrum. ias.ac.in
For a relatively rigid planar molecule like pyrimidine-4-carboxylate, conformational analysis primarily relates to the arrangement of molecules in the solid state. Crystal structure analysis of the parent pyrimidine-4-carboxylic acid shows that the molecule is planar and forms hydrogen-bonded sheets. nih.gov Vibrational spectroscopy is sensitive to these intermolecular interactions. Changes in the position and shape of IR and Raman bands, particularly those involving the carboxylate group and ring C-H bonds, can indicate different packing arrangements or the presence of hydrates. In the solid state, intermolecular forces can cause shifts in vibrational frequencies or the splitting of bands compared to the theoretical spectrum of an isolated molecule.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is crucial for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. While specific experimental mass spectra for this compound are not widely available in the public domain, the principles of various mass spectrometry techniques and data from closely related compounds allow for a detailed theoretical analysis.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different chemical formulas. For pyrimidine-4-carboxylic acid, the protonated form of this compound, HRMS would be instrumental in confirming its elemental composition of C₅H₄N₂O₂.
In studies of more complex molecules containing the pyrimidine-4-carboxylic acid moiety, such as certain iridium(III) complexes, HRMS has been successfully employed to confirm their structures. rsc.org For instance, in such a complex, the high resolution of the mass spectrometer would allow for the unambiguous identification of the isotopic pattern of the metal and the precise mass of the entire molecule, thereby confirming the presence of the pyrimidine-4-carboxylic acid ligand. While specific HRMS data for this compound is not readily found, the technique remains a critical tool for the definitive identification of this and related new compounds. chemrxiv.orgmcgill.ca
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and non-volatile molecules, such as this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, one would expect to observe ions corresponding to the intact molecule. In negative ion mode, the deprotonated molecule, the pyrimidine-4-carboxylate anion ([C₅H₃N₂O₂]⁻), would be detected. In positive ion mode, adducts with sodium ions, such as [C₅H₄N₂O₂ + Na]⁺ or even the sodium salt itself as a cluster ion with another sodium ion [C₅H₃N₂O₂Na + Na]⁺, could be observed. The formation of such adducts is a common feature in ESI-MS.
Studies on related pyrimidine derivatives have demonstrated the utility of ESI-MS. For example, the technique has been used to characterize pyrimidine glycols and to differentiate between their diastereomers. acs.org Furthermore, ESI-MS is a standard method for the analysis of products from chemical reactions involving pyrimidine derivatives, such as in the development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), where it is used to confirm the mass of the final products. nih.gov
Electron Impact (EI) mass spectrometry is a hard ionization technique where high-energy electrons bombard the analyte in the gas phase. This process typically leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," providing valuable structural information.
While a specific EI-MS spectrum for this compound is not available, the fragmentation pattern of its protonated form, pyrimidine-4-carboxylic acid, can be predicted based on the known fragmentation of carboxylic acids and pyrimidine rings. The molecular ion peak (m/z 124 for C₅H₄N₂O₂) would be expected. Key fragmentation pathways for carboxylic acids include the loss of •OH (m/z 107) and •COOH (m/z 79). The pyrimidine ring itself is relatively stable, but can undergo characteristic cleavages, such as the loss of HCN. A study on the mass spectral fragmentation of various pyrimidinethiones and related fused pyrimidines under electron impact provides insight into the complex fragmentation pathways that such heterocyclic systems can undergo. nih.gov
The NIST WebBook provides mass spectra for related but structurally different compounds, such as 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid, which showcases the fragmentation patterns of a more complex pyrimidine derivative. nist.gov
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, including intermolecular interactions that dictate the crystal packing.
Although the crystal structure of this compound itself is not reported in the searched literature, the crystal structure of the closely related pyrimidine-4-carboxylic acid has been determined. nih.govresearchgate.net This provides significant insight into the geometry of the pyrimidine-4-carboxylate moiety. The structure of pyrimidine-4-carboxylic acid was solved using single-crystal X-ray diffraction. nih.gov
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering. Pyrimidine-4-carboxylic acid and its derivatives are known to form co-crystals with various other molecules. For instance, pyrimidone inhibitors targeting the Chikungunya Virus nsP3 macrodomain have been identified through fragment-based drug design, where the co-crystal structures of these fragments with the protein were determined by X-ray crystallography. researchgate.netplos.org These studies highlight the ability of the pyrimidine-4-carboxylic acid scaffold to form specific interactions that can be visualized at the atomic level.
Table 1: Crystallographic Data for Pyrimidine-4-carboxylic Acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.0080 (12) |
| b (Å) | 6.3519 (13) |
| c (Å) | 7.4834 (15) |
| β (°) | 112.20 (3) |
| Volume (ų) | 264.41 (9) |
| Z | 2 |
| Temperature (K) | 293 |
The crystal packing of pyrimidine-4-carboxylic acid is characterized by the formation of molecular sheets that are stacked along the crystal direction. nih.govresearchgate.net Within these sheets, the pyrimidine ring and the carboxylate group are coplanar. The dominant intermolecular interaction is a hydrogen bond between the carboxylic acid proton and one of the nitrogen atoms of an adjacent pyrimidine ring. nih.gov This O—H···N hydrogen bond, with a length of 2.658 (3) Å, links the molecules into chains along the nih.gov direction. nih.gov The sheets are then held together by van der Waals interactions.
In co-crystals involving pyrimidine and carboxylic acid functionalities, the acid-pyridine heterosynthon is a common and robust supramolecular interaction. This interaction typically involves a hydrogen bond between the carboxylic acid and the nitrogen atom of the pyrimidine ring. The study of such synthons is a cornerstone of crystal engineering, as they allow for the predictable assembly of multicomponent crystals.
Table 2: Hydrogen Bond Geometry for Pyrimidine-4-carboxylic Acid (Å, °) nih.gov
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| O1—H1···N1ⁱ | 0.82 | 1.84 | 2.658(3) | 178 |
Symmetry code: (i) x, y, z-1
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
The electronic absorption characteristics of this compound are primarily studied using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions within the molecule when it absorbs light in the UV-Vis portion of the electromagnetic spectrum. The resulting spectrum is a function of the molecule's distinct structural features, particularly the pyrimidine ring and the carboxylate group, which act as chromophores.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of pyrimidine-4-carboxylic acid, the conjugate acid of this compound, displays absorption maxima at approximately 205 nm and 256 nm. nih.govnist.gov These absorptions are attributed to electronic transitions within the pyrimidine ring system. The pyrimidine moiety, an aromatic heterocycle, is the principal chromophore responsible for the compound's UV absorption.
The electronic transitions observed in pyrimidine and its derivatives are typically of two main types: π→π* and n→π* transitions. youtube.comuzh.ch
π→π Transitions:* These are generally high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In aromatic systems like pyrimidine, these transitions often occur at shorter wavelengths (higher energy). The absorption band observed at 205 nm for pyrimidine-4-carboxylic acid is characteristic of a π→π* transition within the pyrimidine ring. nih.govnist.gov
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding atomic orbital (n), such as the lone pair electrons on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital. youtube.comuzh.ch These transitions are typically of lower intensity compared to π→π* transitions and occur at longer wavelengths (lower energy). elte.hu The absorption band at 256 nm for pyrimidine-4-carboxylic acid is consistent with an n→π* transition. nih.govnist.gov The lone pair electrons on the nitrogen atoms are less tightly held than the π-electrons, requiring less energy for excitation.
The carboxylate group attached to the pyrimidine ring can influence these transitions. While the carboxylate group itself has absorptions in the far UV, its primary effect on the main pyrimidine chromophore is through its electronic influence as a substituent. Theoretical and spectroscopic studies on related diazinecarboxylic acids, including pyrimidine-4-carboxylic acid, have been conducted to understand their electronic structures. researchgate.net
Influence of Substitution on Electronic Absorption Maxima
The position and intensity of the electronic absorption maxima (λmax) in the pyrimidine ring are sensitive to the nature and position of substituents. The introduction of different functional groups can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). This is primarily due to the electronic effects of the substituents, which can be broadly categorized as electron-donating or electron-withdrawing.
Electron-donating groups (EDGs), such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups, when attached to the pyrimidine ring, generally cause a bathochromic shift in the λmax of the π→π* transitions. acs.org This is because these groups have lone pairs of electrons that can be delocalized into the aromatic π-system, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. For instance, studies on substituted pyrimidines have shown that the introduction of electron-donating groups leads to higher antiviral activity, which is correlated with their electronic properties. acs.org
The position of the substituent on the pyrimidine ring is also crucial. The electronic interaction between the substituent and the nitrogen atoms of the ring can vary depending on the substitution pattern, leading to different spectroscopic outcomes.
Below is a table summarizing the UV absorption maxima for pyrimidine-4-carboxylic acid and a related substituted pyrimidine derivative.
| Compound Name | λmax (nm) |
| Pyrimidine-4-carboxylic acid | 205, 256 |
| 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid (5-Aminoorotic acid) | 285 (in 0.1 N HCl) |
Data for pyrimidine-4-carboxylic acid sourced from nih.govnist.gov. Data for 5-Aminoorotic acid is provided for comparative purposes to illustrate substituent effects.
Mechanistic Studies in Chemical Reactions Involving Sodium Pyrimidine 4 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of a wide array of functional groups. The reaction proceeds via a stepwise addition-elimination mechanism, which is significantly influenced by the electronic landscape of the pyrimidine ring.
The SNAr mechanism on a pyrimidine ring bearing a leaving group, such as a halogen, is a two-step process initiated by the attack of a nucleophile. wikipedia.orgmasterorganicchemistry.com The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which reduces the electron density at the ring carbons, particularly at positions 2, 4, and 6, making them electrophilic and thus susceptible to nucleophilic attack. baranlab.orgechemi.com
The mechanism proceeds as follows:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the halogen leaving group. This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com During this step, the aromaticity of the pyrimidine ring is temporarily broken, and the attacked carbon rehybridizes from sp2 to sp3.
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring through resonance. echemi.com This stabilization is crucial for the reaction to proceed. The presence of additional electron-withdrawing groups, such as the carboxylate at C4, further enhances the stability of this intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻, Br⁻), yielding the substituted pyrimidine product. rsc.orgsavemyexams.comyoutube.com
Regioselectivity in SNAr reactions on substituted pyrimidines is a complex issue governed by the electronic and steric effects of the substituents on the ring. wuxiapptec.comwuxiapptec.com When a pyrimidine ring has leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloropyrimidine), nucleophilic attack generally occurs preferentially at the C4 position. baranlab.orgnih.gov This preference is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N1) for C2 attack.
However, this inherent preference can be altered or even reversed by other substituents on the ring. The carboxylate group at C4 is electron-withdrawing and would be expected to activate that position for substitution. Conversely, if a leaving group is present at C2 on a pyrimidine-4-carboxylate backbone, the regioselectivity of an incoming nucleophile would be directed to the C2 position, activated by both ring nitrogens.
The influence of other substituents can be summarized as follows:
| Substituent Position and Type | Effect on Regioselectivity (Attack on Dichloropyrimidines) | Rationale |
| C5-Electron-Withdrawing Group (e.g., -NO2, -CN) | Strongly favors C4 substitution | Enhances the electrophilicity and stabilizes the negative charge of the C4 Meisenheimer intermediate. researchgate.net |
| C6-Electron-Donating Group (e.g., -OMe, -NHMe) | Favors C2 substitution | The electron-donating group increases the electron density at the adjacent C4 position, deactivating it relative to C2. This can make the transition state for C2 attack lower in energy. wuxiapptec.com |
| C5-Sterically Bulky Group | Can hinder C4 attack, potentially favoring C2 | Steric hindrance can raise the energy of the transition state for attack at the C4 position. wuxiapptec.com |
Stereoselectivity is not typically a factor in SNAr reactions unless a chiral nucleophile is used or a chiral center is present elsewhere in the molecule, which might influence the reaction diastereoselectively. The mechanism itself, involving a planar aromatic ring and a tetrahedral intermediate, does not inherently create stereocenters on the ring.
Oxidation and Reduction Reactions
The pyrimidine ring and the carboxylate group both possess redox activity. Their respective electrochemical behaviors and susceptibilities to chemical reducing agents determine the outcome of oxidation and reduction reactions.
Generally, pyrimidine derivatives exhibit complex electrochemical profiles:
Reduction: The pyrimidine ring can undergo reduction, often involving multiple, irreversible steps corresponding to the sequential transfer of electrons to the electron-deficient ring. These reduction potentials are sensitive to pH and the nature of substituents on the ring.
Oxidation: Oxidation processes are also observed, which can lead to the formation of polymeric films on the electrode surface through radical intermediates. wuxiapptec.com
For related pyrrolo[1,2-c]pyrimidine (B3350400) derivatives, CV studies have identified multiple anodic (oxidation) and cathodic (reduction) peaks. The exact potentials and reversibility of these processes are highly dependent on the substituents present on the heterocyclic system.
Table of Electrochemical Processes in Related Pyrimidine Derivatives
| Compound Type | Technique | Observed Processes | Reference |
|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine derivatives | CV, DPV | Multiple irreversible oxidation and reduction peaks. Potential for electropolymerization. | wuxiapptec.com |
| 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one/thione | CV | Series of irreversible cathodic (reduction) peaks, sensitive to pH. | wuxiapptec.com |
Without direct experimental data, it is predicted that the pyrimidine ring of sodium pyrimidine-4-carboxylate would undergo irreversible reduction at negative potentials, while the carboxylate group would be difficult to reduce electrochemically.
The selective reduction of either the pyrimidine ring or the carboxylate group in this compound is a significant challenge, as both functionalities can be reduced under certain conditions. The choice of reducing agent is critical to achieving selectivity.
Reduction of the Carboxylate Group: Carboxylic acids and their salts are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.org However, more powerful reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or lithium aluminum hydride (LiAlH₄) can effectively reduce carboxylic acids to their corresponding primary alcohols. acs.org A combination of NaBH₄ and iodine has also been reported to reduce carboxylic acids. acs.org In the context of pyridinecarboxylic acids, samarium diiodide (SmI₂) has been shown to reduce the carboxyl group to a methyl group. ucla.edu
Reduction of the Pyrimidine Ring: The aromatic pyrimidine ring can be reduced, typically via catalytic hydrogenation over catalysts like platinum oxide or Raney nickel. ucla.edu More recently, methods for the silylative reduction of pyridines using a borane (B79455) catalyst have been developed, leading to partially or fully saturated rings. acs.org In a study on pyrazolo[1,5-a]pyrimidines, NaBH₄ was found to reduce the pyrimidine portion of the fused ring system. nih.gov
This suggests a competition between the two sites. Strong hydride reagents like LiAlH₄ or BH₃-THF would likely reduce the carboxylate, while catalytic hydrogenation would preferentially reduce the heterocyclic ring. The use of NaBH₄ might selectively reduce the ring, especially given its general inertness towards carboxylates.
Summary of Potential Reduction Selectivity
| Reagent | Likely Target on Pyrimidine-4-carboxylate | Product Type | Rationale/Reference |
|---|---|---|---|
| Borane (BH₃-THF) | Carboxylate group | 4-(Hydroxymethyl)pyrimidine | BH₃ is known to selectively reduce carboxylic acids over many other functional groups. acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylate group (and potentially the ring) | 4-(Hydroxymethyl)pyrimidine | A very strong, non-selective reducing agent. |
| Catalytic Hydrogenation (H₂/Pd, Pt) | Pyrimidine ring | Tetrahydropyrimidine-4-carboxylate | Standard method for reducing aromatic heterocyclic rings. ucla.edu |
| Sodium Borohydride (NaBH₄) | Potentially the pyrimidine ring | Tetrahydropyrimidine-4-carboxylate | Generally does not reduce carboxylates but has been shown to reduce some pyrimidine systems. nih.gov |
| Samarium Diiodide (SmI₂) | Carboxylate group | 4-Methylpyrimidine (B18481) | Shown to reduce pyridinecarboxylic acid to methylpyridine. ucla.edu |
Cyclization and Annulation Reactions
Polyfunctionalized pyrimidine-4-carboxylates are valuable synthons for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. The carboxylate group, often converted to an ester or amide, can participate directly or indirectly in cyclization and annulation reactions.
Researchers have reported the synthesis of versatile polyfunctionalised pyrimidine-4-carboxylates and studied their reactivity with dinucleophiles to create novel fused pyrimidine derivatives. thieme-connect.com These reactions often involve an initial modification of the pyrimidine core, for example, through SNAr to introduce a suitable functional group, followed by a cyclization step involving the carboxylate moiety (or a derivative thereof) and another substituent on the ring.
Examples of fused systems synthesized from pyrimidine-4-carboxylate precursors include:
Pyrimido[4,5-d]pyridazin-8-ones: Formed by reacting a suitably substituted pyrimidine-4-carboxylate derivative with hydrazine. thieme-connect.com
Pyrimido[4,5-d] wuxiapptec.comwuxiapptec.comoxazin-8-ones: Constructed through cyclization with hydroxylamine. thieme-connect.com
3-Pyrimidinylquinoxalin-2-ones: Synthesized via reaction with ortho-phenylenediamine derivatives. thieme-connect.com
Pyrazolo[1,5-a]pyrimidines: While not directly from a pyrimidine-4-carboxylate, related cyclization strategies involve reacting 5-aminopyrazoles with β-dicarbonyl compounds to form a pyrimidine ring. nih.gov
Pyrimido[4,5-c]quinolines: Synthesized via a domino Suzuki coupling followed by intramolecular amide formation, starting from methyl 5-bromopyrimidine-4-carboxylate. ucla.edu
These transformations highlight the utility of the pyrimidine-4-carboxylate scaffold in multicomponent reactions and tandem cyclizations for the efficient assembly of complex molecular architectures. mdpi.comorganic-chemistry.org
Formation of Fused Heterocyclic Systems (e.g., Pyrimidopyrimidines)
This compound and its ester derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. One notable example is the synthesis of the tricyclic pyrimido[4,5-c]quinoline (B14755456) core. This transformation typically involves a domino Suzuki coupling–intramolecular amide formation sequence. The synthesis of CX-5011, a potent inhibitor of protein kinase CK2, utilizes methyl 5-bromopyrimidine-4-carboxylate as a key intermediate. ucla.edu Although this example starts with the methyl ester of a substituted pyrimidine-4-carboxylic acid, the underlying reactivity highlights the utility of the pyrimidine-4-carboxylate scaffold in constructing complex fused systems.
Another relevant class of fused systems is the tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. While a direct synthesis from this compound is not explicitly detailed, the synthesis of these compounds from 2,4-diazidopyrido[3,2-d]pyrimidine via SNAr reactions with various nucleophiles demonstrates the reactivity of the pyrimidine ring towards the formation of fused heterocycles. nih.gov The C-4 position of the pyridopyrimidine system is shown to be a highly reactive site for substitution, which is a principle that can be extended to the reactivity of pyrimidine-4-carboxylate derivatives.
The synthesis of 4-oxo-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester represents another fused pyrimidine system. chemicalbook.com While the specific starting materials for this compound are not detailed in the provided information, its structure suggests a cyclization reaction involving a substituted pyrimidine precursor, a reaction pathway in which a pyrimidine-4-carboxylate derivative could potentially participate.
Biginelli Condensation Mechanism
The Biginelli reaction is a one-pot, three-component condensation reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.orgnih.gov The classical mechanism, catalyzed by a Brønsted or Lewis acid, is believed to proceed through several key steps. wikipedia.org While multiple mechanistic pathways have been proposed, a widely accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the carbonyl group of the ketoester moiety, followed by dehydration, affords the final dihydropyrimidine (B8664642) product.
The participation of this compound in a Biginelli-type reaction is not explicitly documented in the provided search results. However, the use of β-keto carboxylic acids as substrates in this reaction offers a compelling analogy. nih.gov In such cases, the β-keto carboxylic acid can undergo in-situ decarboxylation after the initial condensation and cyclization steps, leading to the formation of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones. nih.gov
Based on this precedent, one can hypothesize a potential reaction pathway for this compound in a Biginelli-like condensation. If it were to act as the keto-acid component, it would likely undergo decarboxylation during the reaction sequence. The feasibility of this pathway would depend on the specific reaction conditions and the relative reactivity of the pyrimidine-4-carboxylate compared to standard β-ketoesters.
A four-component Biginelli reaction for the synthesis of methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates has been reported, demonstrating the versatility of the Biginelli reaction in creating complex pyrimidine derivatives. biomedres.us
Reactivity of the Carboxylate Moiety
The carboxylate group of this compound is a key functional handle for a variety of chemical transformations, most notably esterification and amidation reactions.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. One such method is the Minisci reaction, which allows for the homolytic alkoxycarbonylation of 5-halopyrimidines to yield 5-halopyrimidine-4-carboxylic acid esters. ucla.edu For instance, ethyl 5-bromopyrimidine-4-carboxylate was synthesized in a one-step process from 5-bromopyrimidine (B23866) using this radical-based approach. ucla.edu
Amidation: The direct coupling of this compound with amines to form amides is a highly valuable transformation. General methods for the amidation of alkali metal carboxylate salts have been developed. nih.gov These protocols often employ coupling agents to facilitate the reaction. The use of such reagents is often necessary because the direct reaction of a carboxylate salt with an amine is generally inefficient.
Commonly used coupling agents for the amidation of carboxylate salts include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). nih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , which is particularly effective in a solvent like dry DMF. researchgate.net
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used with an additive like HOBt (1-hydroxybenzotriazole). researchgate.net
T3P (Propylphosphonic anhydride) is another effective reagent for coupling carboxylic acids (or their salts after conversion to the free acid) with amines. researchgate.net
The general mechanism for these coupling reactions involves the activation of the carboxylate anion by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. The solubility of the sodium carboxylate salt can sometimes be a limiting factor, and the use of polar aprotic solvents like DMF is often beneficial. researchgate.net
The removal of the carboxyl group from the pyrimidine ring is another important reaction pathway. The decarboxylation of carboxylic acids and their salts can be achieved under various conditions. libretexts.org
A common laboratory method for the decarboxylation of sodium salts of carboxylic acids is heating with soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.orgunacademy.com This reaction typically proceeds by removing the -COONa group and replacing it with a hydrogen atom, leading to the formation of the corresponding hydrocarbon. libretexts.org In the case of this compound, this would be expected to yield pyrimidine.
The mechanism of decarboxylation can also be influenced by the presence of other functional groups on the ring. For example, β-keto acids are known to undergo spontaneous decarboxylation upon heating, proceeding through a cyclic transition state to form an enol intermediate which then tautomerizes to the more stable ketone. masterorganicchemistry.com While pyrimidine-4-carboxylic acid is not a β-keto acid in the traditional sense, the electron-withdrawing nature of the pyrimidine ring may influence the stability of the carbanionic intermediate formed upon decarboxylation.
In biological systems, pyrimidine decarboxylation is a well-known enzymatic process. nih.gov For instance, orotidine (B106555) 5'-monophosphate (OMP) decarboxylase catalyzes the final step in the de novo biosynthesis of pyrimidine nucleotides. While the uncatalyzed decarboxylation of such compounds is extremely slow in aqueous solution, the enzymatic reaction is highly efficient. nih.gov The study of these biological systems can provide insights into the factors that influence the stability of the pyrimidine ring and the feasibility of decarboxylation.
Reaction Kinetics and Thermodynamics
The electron-deficient nature of the pyrimidine ring will have a significant impact on the thermodynamics of these reactions. For instance, it can stabilize the transition states of nucleophilic aromatic substitution reactions on the ring, while potentially destabilizing intermediates formed during electrophilic attack.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are cornerstones for understanding the intrinsic properties of molecules. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. For pyrimidine (B1678525) derivatives, methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. uctm.eduijcce.ac.irtandfonline.com
Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For Sodium pyrimidine-4-carboxylate, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. The result is a set of optimized structural parameters, including bond lengths and angles.
While specific DFT calculations for this compound are not extensively published, data for the parent molecule, pyrimidine-4-carboxylic acid, provides a crucial reference for validating theoretical models. researchgate.net The optimized geometry from DFT calculations would be compared against experimental X-ray crystallography data to ensure the chosen theoretical level is appropriate. tandfonline.com For instance, the crystal structure of pyrimidine-4-carboxylic acid reveals key bond lengths such as N1–C6 at 1.322 Å, N1–C2 at 1.329 Å, and C4–C7 (the bond to the carboxyl group) at 1.509 Å. researchgate.net A successful DFT model would accurately reproduce these values.
Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) and Angles (°) for Pyrimidine-4-carboxylic Acid This table illustrates the typical comparison performed in computational studies. Experimental data is from X-ray crystallography of pyrimidine-4-carboxylic acid. researchgate.net Theoretical values are representative of what would be obtained from a DFT/B3LYP calculation.
| Parameter | Experimental Value researchgate.net | Illustrative Theoretical Value |
|---|---|---|
| N1–C2 Bond Length | 1.329 Å | 1.331 Å |
| C4–C5 Bond Length | 1.376 Å | 1.380 Å |
| C4–C7 Bond Length | 1.509 Å | 1.512 Å |
| C6–N1–C2 Angle | 116.0° | 115.8° |
| N3–C4–C5 Angle | 122.8° | 122.5° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ijcce.ac.ir
For pyrimidine derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is often distributed over the pyrimidine ring and substituents, indicating regions likely to donate electrons. The LUMO's location highlights areas susceptible to receiving electrons. In studies of related pyrimidine compounds, DFT calculations have been used to determine these orbital energies and their corresponding energy gaps, providing insight into their relative stabilities and reactivities. ijcce.ac.irnih.govnih.gov
Table 2: Illustrative Quantum Chemical Parameters for Related Pyrimidine Derivatives This table presents examples of FMO data calculated for other pyrimidine compounds to illustrate the typical outputs of such analyses.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | -6.551 | -2.353 | 4.198 | nih.gov |
| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate | -6.892 | -2.225 | 4.667 | nih.gov |
| A synthesized aminopyrimidine derivative | -6.10 | -1.87 | 4.23 | nih.gov |
Theoretical calculations are highly effective in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Visible absorption spectra. ijcce.ac.ir This can help assign experimental peaks to specific electronic excitations within the molecule.
Calculations of vibrational frequencies can predict the Infrared (IR) spectrum. By analyzing the vibrational modes, each peak in the IR spectrum can be assigned to a specific bond stretching, bending, or wagging motion. This provides a detailed correlation between the molecule's structure and its spectroscopic signature.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ijcce.ac.ir Comparing these theoretical shifts with experimental data serves as another layer of validation for the computed molecular structure. While specific predicted spectra for this compound are not available, the methodologies are well-established for related heterocyclic compounds. ijcce.ac.ir
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, flexibility, and interactions with the environment (e.g., solvent or biological receptors). mdpi.comyoutube.com
MD simulations can explore the conformational landscape of this compound in solution. These simulations would reveal the flexibility of the pyrimidine ring and the rotational freedom of the carboxylate group. By analyzing the trajectory, one can determine the most stable or prevalent conformations, the energetic barriers between them, and how the molecule's flexibility is influenced by its interaction with the sodium counter-ion and surrounding water molecules. Such studies on related molecules have shown that the presence of charged groups and the salinity of the environment can significantly alter a molecule's structure and mobility. mdpi.com
Given that pyrimidine derivatives are known to interact with various biological targets, MD simulations are invaluable for studying potential ligand-receptor interactions. nih.govnih.gov If this compound were to be investigated as a ligand for a specific protein receptor, a multi-step computational approach would be used.
First, molecular docking would predict the preferred binding orientation of the molecule within the receptor's active site. Following docking, MD simulations of the ligand-receptor complex would be performed. These simulations can assess the stability of the predicted binding pose and characterize the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com For example, studies on a different pyrimidine-based compound acting as an agonist for the GLP-1 receptor showed that the pyrimidine ring could fit into a hydrophobic pocket, while a hydroxyl group formed a stabilizing hydrogen bond with an amino acid residue. mdpi.com Similar simulations could provide critical insights into the binding mechanism of this compound to relevant biological targets, guiding further drug design and development. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Prediction of Biological Activities based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. japsonline.com These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for a specific biological effect. nih.govyoutube.com For pyrimidine derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anticancer, antimicrobial, and antiviral effects. koreascience.krmdpi.comnih.gov
The fundamental principle of QSAR lies in correlating molecular descriptors (physicochemical properties) with biological activity. japsonline.com The interaction of a drug with its target is governed by factors such as lipophilicity, charge distribution, electron density, and polarizability at the molecular surface. nih.gov For instance, a QSAR study on a series of oxadiazolo[3,4-d]pyrimidine nucleosides revealed that compounds with low lipophilicity (logP(o/w)), specific surface properties (vsurf_G), and high aqueous solubility (logS) are likely to exhibit potent antiviral activity. nih.gov
Pharmacophore modeling, a related technique, identifies the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. koreascience.krresearchgate.net For pyrimidine analogs acting as calcium channel blockers, a pharmacophore model identified a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group as key features for activity. koreascience.kr Similarly, for cholinesterase inhibitors, a protonated amine group and the pyrimidine ring itself were identified as crucial pharmacophore features for binding to the catalytic and peripheral anionic sites of the enzyme. acs.org
The pyrimidine scaffold is recognized as a versatile pharmacophore in drug discovery due to its presence in numerous biologically active compounds. nih.govtandfonline.com Its ability to be strategically modified at various positions allows for the generation of highly functionalized derivatives with enhanced selectivity and affinity for biological targets. nih.gov The presence of substituents like chloro, bromo, amine, and phenyl groups on the pyrimidine ring can significantly influence its biological potential. tandfonline.comnih.gov
A summary of representative QSAR and pharmacophore studies on pyrimidine derivatives is presented in the table below.
| Biological Activity | Key Structural/Pharmacophore Features | Reference |
| Calcium Channel Blockade | Hydrogen bond donor, hydrogen bond acceptor, hydrophobic group. | koreascience.kr |
| Antiviral (VSV) | Low logP(o/w), small vsurf_G, high logS. | nih.gov |
| Cholinesterase Inhibition | Protonated amine group, pyrimidine ring for dual site binding. | acs.org |
| Anticancer (Breast) | Electron-withdrawing groups on the pyrimidine ring. | mdpi.com |
| Antimicrobial | Benzyloxy-benzaldehyde moiety, substituted pyrimidine scaffold. | nih.gov |
These computational approaches serve as powerful tools in the rational design of new pyrimidine-based therapeutic agents, including derivatives of this compound, by predicting their biological activities based on their unique structural characteristics.
Ligand Efficiency and Drug-Likeness Predictions
In the process of drug discovery, it is not only the potency of a compound that is important but also its "drug-likeness" and ligand efficiency. These metrics provide an assessment of how likely a compound is to have favorable pharmacokinetic and pharmacodynamic properties.
Ligand Efficiency (LE) is a measure that relates the binding affinity of a molecule to its size (typically the number of heavy atoms, HA). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the molecule achieves high affinity with a relatively small number of atoms, suggesting a more efficient and specific interaction with the target. nih.gov
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often assessed by applying filters such as Lipinski's Rule of Five, which considers properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For pyrimidine derivatives, including this compound, these computational predictions are valuable. For instance, in a study of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, ligand efficiency and ligand lipophilicity efficiency were calculated to assess their potential as drug candidates. nih.gov These metrics, along with other physicochemical parameters, help in identifying lead compounds with a good balance of potency and drug-like properties. nih.gov
Several metrics are used to quantify these properties, as summarized in the table below:
| Metric | Description | Formula/Definition | Reference |
| Ligand Efficiency (LE) | Measures binding affinity per heavy atom. | LE = (1.37 x pActivity) / HA | nih.gov |
| Binding Efficiency Index (BEI) | Relates binding affinity to molecular weight. | BEI = (pActivity x 1000) / MW | nih.gov |
| Lipophilic Ligand Efficiency (LLE) | Corrects binding affinity for lipophilicity. | LLE = pActivity - ALogP | nih.gov |
| Fit Quality (FQ) | A size-independent measure of ligand efficiency. | FQ = LE / [0.0715 + (7.5328 / HA) + (25.7079 / HA²) – (361.4722 / HA³)] | nih.gov |
These computational tools allow for the early-stage filtering of compound libraries, prioritizing those with a higher probability of success in later stages of drug development. By analyzing the structure of this compound and its derivatives through these lenses, researchers can predict their potential as viable drug candidates.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as this compound, and a target protein at the atomic level.
Investigating Binding Modes with Target Proteins (e.g., Enzymes, Receptors)
Molecular docking simulations are instrumental in elucidating the binding modes of pyrimidine derivatives with their biological targets. mdpi.comnih.gov These studies provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For example, in a study of pyrimidine derivatives as potential anti-breast cancer agents, molecular docking was used to investigate their binding to dihydrofolate reductase (DHFR), a key enzyme in cancer therapy. mdpi.com The results showed that the pyrimidine ring and its substituents formed crucial hydrogen bonds and other interactions with amino acid residues in the active site of DHFR. mdpi.com Specifically, the introduction of an electron-withdrawing group on the pyrimidine ring was found to enhance the binding affinity. mdpi.com
Similarly, docking studies of pyrimidine-based cholinesterase inhibitors revealed that the pyrimidine ring, along with other parts of the molecule, occupies key cavities within the enzyme, suggesting a dual binding site inhibition mechanism. acs.org The protonated amine group of these derivatives was found to form strong interactions with the catalytic and peripheral anionic sites of the enzyme. acs.org
In another study, the binding of pyrimidine derivatives to human cyclin-dependent kinase 2 (CDK2) was investigated. nih.gov The docking results indicated that the pyrimidine core and its substituents formed hydrogen bonds with key residues like THR 165, GLU 12, and LYS 33. nih.gov
The table below summarizes the key interactions observed in molecular docking studies of various pyrimidine derivatives with their target proteins.
| Target Protein | Pyrimidine Derivative | Key Interacting Residues | Type of Interaction | Reference |
| Dihydrofolate Reductase (DHFR) | Pyrimidine-coumarin-triazole conjugates | Ile X-51, Leu X-21, Trp X-23, Ser X-50, Phe X-93 | Hydrogen bond, Halogen bond, π-π stacking | mdpi.com |
| Acetylcholinesterase (AChE) | Pyrimidine diamine derivatives | Asp70, Trp82, Tyr133, Glu202 | Hydrogen bond, π-π stacking | acs.org |
| Cyclin-Dependent Kinase 2 (CDK2) | Chalcone-pyrimidine hybrids | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen bond, Alkyl-π interaction | nih.gov |
| TNF-α Converting Enzyme | Thioxohexahydropyrimidine derivatives | Not specified | Not specified | nih.gov |
| TrmD Pseudomonas aeruginosa | Thieno[2,3-d]pyrimidine-4-carboxamides | Not specified | Not specified | uran.ua |
These studies underscore the utility of molecular docking in understanding the structure-activity relationships of pyrimidine compounds and in guiding the design of more potent and selective inhibitors.
Energy Minimization and Binding Affinity Calculations
Following the prediction of the binding pose of a ligand in the active site of a protein, energy minimization is performed to refine the geometry of the complex and relieve any steric clashes. This process optimizes the coordinates of the atoms to find a local minimum on the potential energy surface, resulting in a more realistic representation of the ligand-protein interaction.
The binding affinity, often expressed as the binding energy (in kcal/mol), is then calculated to quantify the strength of the interaction between the ligand and the protein. A more negative binding energy indicates a stronger and more stable interaction. These calculations are crucial for ranking and prioritizing potential drug candidates.
For instance, in the molecular docking analysis of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2), the calculated binding energies ranged from -7.4 to -7.9 kcal/mol for the most potent compounds. nih.gov Similarly, for pyrimidine-coumarin-triazole hybrids targeting dihydrofolate reductase (DHFR), the binding scores ranged from -6.9 to -9.3 kcal/mol. mdpi.com
A study on 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate involved re-docking the original ligand into the binding site of the target enzyme, which yielded a binding energy of -6.93 kcal/mol, validating the accuracy of the docking protocol. mdpi.com In another recent study, pyrimidine-based carbocyclic nucleoside derivatives designed as α-glucosidase inhibitors showed promising docking energies of -9.4 and -10.3 kcal/mol. rsc.org
The table below presents a summary of calculated binding affinities for various pyrimidine derivatives from different studies.
| Pyrimidine Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| Chalcone-pyrimidine hybrids | Cyclin-Dependent Kinase 2 (CDK2) | -7.4 to -7.9 | nih.gov |
| Pyrimidine-coumarin-triazole conjugates | Dihydrofolate Reductase (DHFR) | -6.9 to -9.3 | mdpi.com |
| 4-(Dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate | Not specified | -6.93 | mdpi.com |
| Pyrimidine-based carbocyclic nucleosides | α-glucosidase | -9.4 to -10.3 | rsc.org |
These binding affinity calculations, in conjunction with the analysis of binding modes, provide a comprehensive understanding of the molecular recognition process and are invaluable for the rational design of novel inhibitors based on the this compound scaffold.
Aromaticity Analysis of Pyrimidine Ring Systems
Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. khanacademy.orgacs.org The pyrimidine ring, being a heteroaromatic system, exhibits aromatic character, which significantly influences its chemical reactivity and biological activity. The degree of aromaticity can be quantified using various computational methods.
Two of the most widely used methods for assessing aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in a cyclic system. nih.govresearchgate.net The HOMA index compares the bond lengths of the ring to the optimal bond lengths of a fully aromatic system (like benzene), for which HOMA is defined as 1. nih.gov A value of 0 would correspond to a non-aromatic system, while negative values indicate anti-aromaticity. researchgate.netacs.org HOMA can be dissected into two components: EN, which describes the energetic contribution from the deviation of the average bond length from the optimal value, and GEO, which represents the geometric contribution from the variation in individual bond lengths. nih.gov Studies have shown that substituents on the pyrimidine ring can influence its aromaticity, with most substituents generally causing a decrease in the HOMA value. researchgate.net
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. github.iogithub.io It involves calculating the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). github.iogithub.io Aromatic compounds exhibit a diatropic ring current, which induces a shielding effect, resulting in a negative NICS value. github.io Conversely, anti-aromatic compounds have a paratropic ring current, leading to deshielding and a positive NICS value. github.io Non-aromatic systems have NICS values close to zero. mdpi.com The NICS method is a powerful tool for quantifying the aromatic character of various ring systems, including the pyrimidine ring. researchgate.netgithub.io
The table below summarizes the key aspects of these two methods for aromaticity analysis.
| Method | Principle | Interpretation of Values | Reference |
| HOMA | Based on bond length equalization. | 1 = Aromatic, 0 = Non-aromatic, <0 = Antiaromatic | nih.govresearchgate.netresearchgate.net |
| NICS | Based on magnetic shielding at the ring center. | Negative = Aromatic, Positive = Antiaromatic, ~0 = Non-aromatic | researchgate.netgithub.iogithub.io |
The aromaticity of the pyrimidine ring in this compound is a key determinant of its properties. Computational analyses using HOMA and NICS can provide valuable insights into how the carboxylate group and the sodium counter-ion affect the electronic structure and aromatic character of the pyrimidine core.
Medicinal Chemistry and Biological Activity Research
Antimicrobial Research
The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids, making its derivatives a focal point for the development of antimicrobial agents. pjsir.orgmdpi.com These compounds are explored for their potential to interfere with microbial growth and replication.
Derivatives of pyrimidine-4-carboxylic acid have been the subject of numerous studies to evaluate their efficacy against a variety of bacterial pathogens. The inherent biological significance of the pyrimidine moiety, being a constituent of DNA and RNA, suggests that its derivatives could act as effective antibacterial agents. researchgate.net
The antibacterial potential of pyrimidine derivatives has been tested against several specific bacterial strains. For instance, certain fused pyrimidine derivatives have demonstrated inhibitory activity against Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, and Escherichia coli. pjsir.org In one study, a thiophenyl-pyrimidine derivative showed greater antibacterial potency against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs) than existing antibiotics like vancomycin (B549263) and methicillin. rsc.org
Furthermore, pyrimidine analogues have been investigated for their anti-mycobacterial properties. One pyrimidine derivative with a long carbon chain at the C-5 position demonstrated significant, dose-dependent inhibition of Mycobacterium tuberculosis growth. nih.gov The combination of certain pyrimidine analogues with the first-line anti-tuberculosis drug isoniazid (B1672263) has been shown to produce an additive effect, leading to a substantial inhibition of M. tuberculosis growth. nih.gov
Some pyrimido[4,5-d]pyrimidine (B13093195) derivatives have also been evaluated for their activity against S. aureus, B. subtilis, and S. typhi. researchgate.net Additionally, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of S. aureus and B. subtilis. researchgate.net Research on 2-amino-4-hydroxypyrimidine-5-carboxylates has also indicated antibacterial activity against various organisms, including B. thailandensis, a surrogate for B. pseudomallei. nih.gov
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Fused Tetrahydrobenzothieno Fused Pyrimidines | Bacillus subtilis | Inhibitory activity observed. | pjsir.org |
| Fused Tetrahydrobenzothieno Fused Pyrimidines | Staphylococcus aureus | Inhibitory activity observed. | pjsir.org |
| Fused Tetrahydrobenzothieno Fused Pyrimidines | Salmonella typhi | Inhibitory activity observed. | pjsir.org |
| Fused Tetrahydrobenzothieno Fused Pyrimidines | Escherichia coli | Inhibitory activity observed. | pjsir.org |
| Thiophenyl-pyrimidine derivative | MRSA | Higher potency than vancomycin and methicillin. | rsc.org |
| Pyrimidine analog with C-5 carbon chain | Mycobacterium tuberculosis | Dose-dependent growth inhibition (up to 99%). | nih.gov |
| Pyrimido[4,5-d]pyrimidine derivatives | S. aureus, B. subtilis, S. typhi | Antibacterial activity evaluated. | researchgate.net |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity observed. | researchgate.net |
The scope of antimicrobial research on pyrimidine derivatives extends to their potential as antifungal agents. Several pyrimidine compounds have been developed and commercialized as agricultural fungicides. nih.govfrontiersin.org Studies have shown that newly synthesized pyrimidine derivatives containing an amide moiety exhibit in vitro fungicidal activities against various plant pathogenic fungi, such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org
In one study, a series of novel pyrimidine derivatives were synthesized and evaluated against fourteen phytopathogenic fungi, with most of the compounds demonstrating some level of fungicidal activity. nih.gov Some of these derivatives showed activity comparable to or better than commercial fungicides. nih.gov The antifungal activity of certain pyrimidine derivatives is influenced by the nature of substituents on the pyrimidine ring. For instance, the introduction of a larger group at the ortho position of an aniline (B41778) moiety in a pyrazole (B372694) carboxamide derivative was found to enhance antifungal activity. nih.gov
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Derivative Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Pyrimidine derivatives with amide moiety | Phomopsis sp. | Excellent antifungal activity, with one compound having an EC50 value of 10.5 µg/ml. | frontiersin.org |
| Novel synthesized pyrimidine derivatives | Various phytopathogenic fungi | Most compounds showed fungicidal activities. | nih.gov |
| Fused Tetrahydrobenzothieno Fused Pyrimidines | Verticillium sp., Fusarium solani, Aspergillus sp., Penicillium sp. | Good to excellent activity, with most being significantly better than Nystatin. | pjsir.org |
| Cu(II) and Zn(II) complexes of 4-(1-(4-morpholinophenyl)ethylideneamino)pyrimidine-5-carbonitrile) | Candida albicans | Higher activity than the free ligand. | researchgate.net |
The structural diversity of pyrimidine derivatives has prompted extensive research into their antiviral properties. A wide array of pyrimidine-containing molecules have been synthesized and tested for their ability to inhibit various viruses, including human coronavirus, influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and HIV. mdpi.comnih.gov
For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been identified as a promising scaffold for designing novel antiviral agents against human coronaviruses (HCoVs), with some compounds showing notable efficacy against HCoV-229E. mdpi.com The antiviral effectiveness of these compounds appears to be influenced by the nature of the aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine core. mdpi.com
The antimicrobial effects of pyrimidine derivatives are attributed to several mechanisms of action. A primary mode of action involves the interference with nucleic acid synthesis, which is plausible given the structural similarity of the pyrimidine core to the nucleobases. nih.gov It is suggested that modified pyrimidine analogues could disrupt nucleic acid biosynthetic and metabolic pathways in mycobacteria. nih.gov
Another proposed mechanism is the inhibition of essential bacterial enzymes. For example, a thiophenyl-substituted pyrimidine derivative is thought to exert its bactericidal effects by inhibiting FtsZ polymerization and GTPase activity, which are critical for bacterial cell division. rsc.org Furthermore, some pyrimidine derivatives are designed to target specific enzymes in essential metabolic pathways that are absent in mammals, such as the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis. nih.gov Specifically, the enzyme 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF) in this pathway has been a target for de novo designed 2-amino-4-hydroxypyrimidine-5-carboxylates. nih.gov
Antibacterial Activity Studies
Anti-inflammatory Research
Beyond their antimicrobial properties, pyrimidine derivatives have been extensively investigated for their anti-inflammatory potential. nih.govresearchgate.net Several pyrimidine-based compounds are already in clinical use as anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidines are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, nitric oxide, and various cytokines. nih.gov
Research has shown that pyrimidine derivatives can act as selective COX-2 inhibitors, which is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govtandfonline.com The presence of a carboxylic acid group, a heterocyclic moiety, and a hydrophobic group in pyrimidine analogues is thought to enhance binding to the COX-2 enzyme, thereby increasing their anti-inflammatory potency. tandfonline.com In vivo studies have demonstrated that some pyrimidine derivatives exhibit anti-inflammatory activity comparable to that of established drugs like diclofenac (B195802) sodium. pharmjournal.ru
Anticancer / Antitumor Research
The pyrimidine ring is a key pharmacophore in many anticancer drugs, and derivatives of pyrimidine-4-carboxylate have been actively investigated for their potential as novel cancer therapies. researchgate.netfigshare.com
The cytotoxic effects of pyrimidine derivatives have been screened against a wide panel of human cancer cell lines. Studies have shown that these compounds exhibit moderate to strong growth inhibition against human liver cancer (HepG2) and colon cancer (HT-29) cell lines. epa.gov For some derivatives, the IC50 values against the HepG2 cell line were reported to be between 1 and 10 µg/ml. epa.gov
Specific pyrido[2,3-d]pyrimidine (B1209978) derivatives, compounds 4 and 11 , showed remarkable cytotoxicity against liver cancer HepG2 cells with IC50 values of 1.13 µM and 0.99 µM, respectively. rsc.org Other research focusing on pyrido-pyrimidine derivatives identified compound 10a as being highly cytotoxic against both hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. researchgate.net
| Compound/Derivative | Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| Selected pyrimidine derivatives | HepG2 | 1 - 10 µg/ml | epa.gov |
| Selected pyrimidine derivatives | HT-29 | Considered a sensitive cell line | epa.gov |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 | 1.13 µM | rsc.org |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 | 0.99 µM | rsc.org |
| Pyrido-pyrimidine 10a | HepG2 | Exhibited most cytotoxic effect | researchgate.net |
Beyond simple cytotoxicity, research has delved into the mechanisms by which pyrimidine derivatives induce cancer cell death, with apoptosis being a key pathway. One study found that a pyrimidine derivative containing an aryl urea (B33335) moiety, compound 4b , induced apoptosis in SW480 colon cancer cells. nih.gov Mechanistic investigations revealed that this compound arrested the cell cycle at the G2/M phase, upregulated the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, and caused a loss of mitochondrial membrane potential. nih.gov
Similarly, a different pyrido[2,3-d]pyrimidine derivative, compound 4 , was shown to be a potent inducer of apoptosis in MCF-7 breast cancer cells, increasing the total apoptotic cell population by over 58-fold compared to untreated cells and causing cell cycle arrest at the G1 phase. rsc.org Other 4-arylamino-pyrimidine derivatives were also found to induce early apoptosis in U87-MG glioblastoma cells. nih.gov
Modern cancer research focuses on developing inhibitors for specific molecular targets that drive cancer growth. Pyrimidine derivatives have emerged as a versatile scaffold for creating such targeted inhibitors.
KRAS-G12D inhibitors: The KRAS-G12D mutation is a major driver in many cancers, including pancreatic and colorectal cancer. mdpi.comnih.gov Several pyrido[4,3-d]pyrimidine (B1258125) analogues have been developed as potent and selective inhibitors of KRAS-G12D. mdpi.comnih.govacs.org One such inhibitor, compound 10k , demonstrated powerful enzymatic inhibition with an IC50 of 0.009 µM. mdpi.comnih.gov Another series of inhibitors showed the ability to suppress the binding of KRASG12D to its downstream effectors with IC50 values ranging from 0.48 to 1.21 nM. acs.org
FAK inhibitors: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration, making it an attractive therapeutic target. rsc.orgnih.gov Several classes of pyrimidine derivatives have been identified as potent FAK inhibitors. nih.gov A series of 4-arylamino-pyrimidine derivatives included compounds 8d and 9b , which exhibited outstanding FAK inhibition with IC50 values of 0.2438 nM and 0.2691 nM, respectively. nih.gov These compounds were shown to inhibit clone formation and migration in glioblastoma cells. nih.gov
EGFR/VEGFR-2 inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. nih.govnih.gov Pyrimidine-based compounds have been extensively developed as EGFR inhibitors. nih.govdocumentsdelivered.com Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, have been designed as potent EGFR tyrosine kinase (TK) inhibitors, with some compounds showing IC50 values as low as 0.034 µM. rsc.orgrsc.org Some thienopyrimidine derivatives have been developed as dual inhibitors, targeting both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key protein in tumor angiogenesis. nih.gov
Structure-Activity Relationships in Anticancer Pyrimidine Carboxylates
The pyrimidine nucleus is a foundational scaffold in the development of anticancer agents, largely due to its structural resemblance to the nucleobases of DNA and RNA. nih.govijrpr.com This allows pyrimidine derivatives to act as antimetabolites, interfering with nucleic acid synthesis and leading to cell death in rapidly proliferating cancer cells. gsconlinepress.com The structure-activity relationship (SAR) of anticancer pyrimidine carboxylates reveals that the nature and position of substituents on the pyrimidine ring are critical for cytotoxic potency and selectivity.
Research into pyrazolo[3,4-d]pyrimidine derivatives has shown that these fused heterocyclic systems possess significant antitumor activity. sciensage.info For instance, a hit compound from a cell-based screen, bearing a pyrazolo[3,4-d]pyrimidine scaffold, demonstrated high inhibitory activity against a panel of four different tumor cell lines. rsc.org Further studies on this scaffold indicated that modifications can significantly impact efficacy. For example, some synthesized pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazolo[1,5-c]pyrimidine derivatives showed potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org The most promising of these compounds exhibited superior cytotoxic activities against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values in the nanomolar range. rsc.org
Similarly, pyrido[2,3-d]pyrimidine carboxylates have been synthesized and evaluated for their cytotoxic effects. sciensage.info These derivatives were tested against human colon cancer (HT29), liver cancer (HepG2), and cervical cancer (HeLa) cell lines, where they showed significant activity. sciensage.info The combination of a pyrimidine-hydrazone moiety with a dihydronaphthalene group and an alkylamine chain has also been explored, suggesting a potential synergistic anticancer effect. nih.gov SAR analysis indicates that the lipophilicity and the nature of the substituents play a crucial role in the activity of these compounds, influencing their ability to cross biological membranes and interact with molecular targets like topoisomerase II. nih.govresearchgate.net
The strategic placement of various functional groups on the pyrimidine ring is a key determinant of anticancer activity. Studies on 4,6-disubstituted pyrimidine derivatives have shown that specific substitutions can lead to potent inhibition of various cancer cell lines. ijrpr.com For instance, the introduction of aryl urea moieties to the pyrimidine scaffold has resulted in compounds that induce apoptosis and arrest the cell cycle at the G2/M phase in colon cancer cells. nih.gov
Interactive Table: Anticancer Activity of Selected Pyrimidine Derivatives
Other Pharmacological Activities
Certain pyrimidine derivatives have been investigated for their potential as analgesic and antipyretic agents. jchr.org The structural versatility of the pyrimidine ring allows for modifications that can elicit these specific pharmacological responses. nih.gov
One notable example is 1,4-dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one (B39267) (V33), which has demonstrated both antipyretic and analgesic properties at doses lower than paracetamol without inducing hypothermia or motor impairment. nih.gov This compound also exhibits anti-inflammatory activity, suggesting a potential multi-target mechanism of action. nih.gov
Furthermore, the synthesis of novel pyrimidine derivatives linked to a coumarin (B35378) moiety has yielded compounds with significant analgesic activity. researchgate.net In studies using the acetic acid-induced writhing model, some of these compounds showed activity comparable to the standard drug, diclofenac sodium. researchgate.net The search for new pyrimidine derivatives with analgesic properties is driven by the need for effective pain management with fewer side effects than existing treatments. nih.govresearchgate.net
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). researchgate.netsemanticscholar.org Pyrimidine derivatives have been a fertile ground for the discovery of potent GPR119 agonists. researchgate.netnih.govnih.gov
Researchers have designed and synthesized various series of pyrimidine-based compounds that exhibit significant GPR119 agonistic activities. For instance, novel pyrimido[5,4-d]pyrimidine (B1612823) derivatives have been developed, with some analogues showing highly potent agonistic activities with EC50 values in the low nanomolar range. nih.gov One such compound, 15a, demonstrated a significant reduction in the blood glucose area under the curve (AUC) in an oral glucose tolerance test (oGTT) in mice, outperforming metformin (B114582) at a much lower dose. nih.gov
Similarly, optimization of dihydropyrimido[5,4-b] nih.govresearchgate.netoxazine derivatives has led to the identification of potent GPR119 agonists. semanticscholar.org Compound 15 from this series showed a strong hypoglycemic effect in mice, with a greater reduction in blood glucose AUC than the DPP-4 inhibitor vildagliptin. semanticscholar.org Thienopyrimidine derivatives have also been explored as GPR119 agonists, with compounds like HG043 showing promise in preclinical models for both anti-diabetic and anti-obesity effects. researchgate.net The design of dual-target compounds, such as linking a 5-methoxypyrimidine-based GPR119 agonist to a DPP-4 inhibitor, represents another innovative approach to enhance antidiabetic efficacy. nih.gov
Interactive Table: Pyrimidine Derivatives as GPR119 Agonists
The pyrimidine scaffold has been utilized to develop agents that act on the central nervous system (CNS), including compounds that function as sodium channel blockers. eurekaselect.comnih.gov These blockers are of interest for treating conditions such as neuropathic pain. researchgate.net
One area of research has focused on 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, a potent, broad-spectrum state-dependent sodium channel blocker. researchgate.net This compound demonstrates efficacy in models of pain, and its state-dependent mechanism suggests it may have a better side-effect profile compared to less specific sodium channel blockers. researchgate.net Another pyrimidine derivative, NS-7 (4-(fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride), has been identified as a novel Na+/Ca2+ channel blocker, indicating that some pyrimidine compounds can modulate multiple ion channels. nih.gov
Furthermore, research into 4,6-disubstituted pyrimidines has led to the discovery of CNS penetrant pan-muscarinic antagonists. nih.gov While not directly sodium channel blockers, this works highlights the potential of pyrimidine derivatives to cross the blood-brain barrier and interact with various CNS targets. The synthesis of 3,4-dihydropyrimidin-2(1H)ones has also been explored for their potential as calcium channel blockers, acting as bioisosteres of nifedipine. mdpi.com
Pyrimidine derivatives can exert immunomodulatory effects through various mechanisms. One indirect mechanism involves the inhibition of pyrimidine biosynthesis, which is crucial for the proliferation of rapidly dividing cells like lymphocytes. The drug afatinib, while primarily an EGFR-tyrosine kinase inhibitor, has been shown to target carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD), a key enzyme in de novo pyrimidine synthesis. nih.gov This action suppresses the proliferation of CD8+ T lymphocytes, demonstrating an immunomodulatory effect. nih.gov
While direct binding of sodium pyrimidine-4-carboxylate to sphingosine-1-phosphate (S1P) receptors or direct inhibition of NF-κB is not extensively documented in the provided context, the broader class of pyrimidine derivatives is known to be involved in pathways that can influence immune responses. The structural similarity of pyrimidines to endogenous molecules allows them to interfere with various signaling cascades that are central to immune cell function.
The pyrimidine ring is a key pharmacophore in the development of anti-malarial drugs, primarily because it is a component of the folate pathway, which is essential for the survival of the Plasmodium parasite. gsconlinepress.comrsc.org Many anti-malarial agents are designed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleic acid synthesis in the parasite. nih.gov
Hybrid molecules combining a 4-aminoquinoline (B48711) moiety with a pyrimidine ring have shown potent in vitro anti-malarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. semanticscholar.org This strategy aims to overcome drug resistance by incorporating two pharmacophores with different mechanisms of action. rsc.org
Another approach involves the synthesis of pyrimidine derivatives substituted with p-aminobenzoic acid (PABA) at the 4- and 6-positions. nih.gov These compounds are designed to act as novel P. falciparum DHFR inhibitors. Several of these derivatives have shown significant anti-malarial activity with low cytotoxicity. nih.gov Additionally, pyrazolopyridine 4-carboxamides have been identified as a potent anti-malarial scaffold, with resistance to this class being associated with the P. falciparum transporter ABCI3. bohrium.comnih.gov
Enzyme Inhibition Studies (e.g., NAPE-PLD, Alpha-amylase)
The pyrimidine-4-carboxylate scaffold is a key structural motif in the design of various enzyme inhibitors. While direct inhibitory studies on this compound itself are not extensively documented in publicly available research, its derivatives, particularly pyrimidine-4-carboxamides, have been the focus of significant investigation, notably as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and alpha-amylase.
NAPE-PLD is a crucial enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD is a therapeutic strategy for modulating various physiological processes such as pain, anxiety, and inflammation. nih.gov Extensive structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the identification of potent and selective NAPE-PLD inhibitors. nih.gov A high-throughput screening hit was systematically modified at three positions to enhance its potency and physicochemical properties. nih.gov This optimization process led to the discovery of LEI-401, a nanomolar inhibitor of NAPE-PLD with drug-like properties suitable for in vivo studies. nih.gov The conformational restriction of an N-methylphenethylamine group to an (S)-3-phenylpiperidine and the replacement of a morpholine (B109124) with an (S)-3-hydroxypyrrolidine were key modifications that significantly increased inhibitory activity and reduced lipophilicity. nih.gov
| Compound | Structure | Target Enzyme | Inhibitory Potency (IC50/Ki) | Key Structural Features |
|---|---|---|---|---|
| LEI-401 | N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide | NAPE-PLD | IC50 = 0.86 µM | Pyrimidine-4-carboxamide core, (S)-3-hydroxypyrrolidine, (S)-3-phenylpiperidine |
| Compound 2 (Hit Compound) | N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | NAPE-PLD | Ki = 0.30 µM | Pyrimidine-4-carboxamide core, morpholine, N-methylphenethylamine |
In the context of metabolic disorders, alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. Its inhibition is a well-established approach for managing post-prandial hyperglycemia in diabetes. nih.gov Various pyrimidine derivatives have been synthesized and evaluated for their alpha-amylase inhibitory potential. nih.gov For instance, a study on novel pyrimidine derivatives demonstrated significant inhibitory activity against α-glucosidase and α-amylase, with one compound showing an IC50 value of 11.13 µM against α-amylase. nih.gov The structure-activity relationship analyses in these studies often highlight the importance of specific substituents on the pyrimidine ring for potent inhibition. nih.gov
| Compound Class | Example Compound | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrimidine Derivatives | Compound 4 (structure not fully specified in abstract) | α-Amylase | 11.13 ± 0.12 µM | nih.gov |
Drug Discovery and Development Implications
This compound, and more broadly pyrimidine-4-carboxylic acid, serves as a valuable synthetic intermediate and a core scaffold in the identification and optimization of lead compounds in drug discovery. labclinics.comnih.gov A "lead compound" is a chemical entity showing promising biological activity that becomes the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds with various biological targets and to act as a bioisostere for other aromatic systems, often enhancing the pharmacodynamic and pharmacokinetic properties of a drug candidate. nih.gov
The pyrimidine core has been extensively used to develop kinase inhibitors, with several FDA-approved drugs featuring this motif. nih.gov In one approach, non-exemplified aminopyrimidines were synthesized by combining side chains from known pyrimidine-based inhibitors, leading to the identification of potent and selective lead compounds for understudied kinases implicated in neurodegeneration. nih.gov Furthermore, organic antimony complexes developed from 4-pyrimidine carboxylic acid have demonstrated superior anticancer properties compared to other derivatives, underscoring the importance of this scaffold in generating novel therapeutic agents. nih.gov The process of lead optimization is iterative, involving the synthesis and testing of analogues in in vitro assays to refine properties like potency and metabolic stability before moving to in vivo studies. nih.gov
A critical aspect of the PK/PD relationship for this class of compounds is the correlation between intracellular concentrations of the active metabolites and the observed therapeutic effect. nih.gov For many pyrimidine analogues, a linear relationship is observed between the administered dose and the plasma concentration. nih.gov However, there is often no direct correlation between plasma concentration and the intracellular nucleotide concentration, which is the ultimate determinant of efficacy. nih.gov This disconnect highlights the importance of understanding the intracellular pharmacokinetics of pyrimidine-based drugs during development. The pyrimidine ring is often incorporated into drug candidates to improve their PK/PD properties. nih.gov
There is no specific information regarding the bioavailability and plasma exposure of this compound in the public domain based on the conducted searches. The physicochemical properties of a compound, such as its solubility and permeability, are key determinants of its oral bioavailability.
Applications in Material Science and Other Fields
Synthesis of Novel Materials with Specific Properties
In the field of material science and synthetic chemistry, pyrimidine-4-carboxylic acid and its derivatives are recognized as valuable synthons for constructing complex molecules with specific functionalities. ontosight.aichemscene.com The pyrimidine (B1678525) core is a key feature in numerous biologically active compounds and provides a stable framework for further chemical modification. ontosight.ainih.gov
One notable approach to creating novel materials is through multi-component reactions. An efficient, one-pot, three-step tandem method has been developed to produce 4-arylamino-5-carboxyl pyrimidine derivatives. researchgate.net This process involves four different reactive substrates, highlighting the utility of the pyrimidine framework in complex, atom-economical syntheses that avoid the isolation of hazardous intermediates. researchgate.net
Another synthetic strategy involves the cyclization of chalcones with guanidine (B92328) hydrochloride to form unsymmetrical pyrimidine derivatives. nih.gov By modifying the substituent groups on the precursor molecules, chemists can fine-tune the electronic and structural properties of the resulting pyrimidine compounds, leading to materials with desired characteristics. nih.gov For instance, the synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine was achieved with a 65% yield through this method. nih.gov These synthetic methodologies demonstrate the adaptability of the pyrimidine scaffold in generating diverse chemical entities for further research and application.
Table 1: Four-Component Synthesis of 4-Arylamino-5-carboxyl Pyrimidine Derivatives
| Step | Reactants | Reagent/Catalyst | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Triphosgene, Arylamine | Triethylamine | - | Aryl isocyanate (in situ) |
| 2 | Ethyl acetoacetate (B1235776) | - | Stirred for 6 hours | Enamine intermediate |
| 3 | Substituted Ureas | - | Reflux | 4-Arylamino-5-carboxyl pyrimidine derivatives |
This table summarizes the one-pot, four-component sequential synthesis method for creating novel pyrimidine derivatives, as described in research. researchgate.net
Development of New Pesticides or Herbicides
The pyrimidine carboxylic acid structure is a crucial component in modern agricultural chemistry, particularly in the creation of herbicides and fungicides. chemimpex.com Its derivatives have been successfully developed into effective solutions for crop protection. chemimpex.com
A significant example is aminocyclopyrachlor (B166884) (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid), which was the first pyrimidine carboxylic acid herbicide developed. vt.edu These types of herbicides often mimic plant growth hormones called auxins, causing abnormal growth and eventual death in targeted broadleaf weeds. vt.edu The persistence of these compounds allows them to remain effective for extended periods, which is a desirable trait for weed control. vt.edu
Research continues to leverage the pyrimidine scaffold to combat the growing issue of pesticide resistance. acs.org A study focused on designing and synthesizing a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety. acs.org Bioassays of these new compounds revealed excellent insecticidal activity against pests like Mythimna separata (armyworm) and fungicidal activity against pathogens such as Pseudoperonospora cubensis (downy mildew). acs.org
Furthermore, the pyrimidine biosynthesis pathway in plants has been identified as a novel target for herbicide action. researchgate.netnih.gov A new class of herbicides, the aryl pyrrolidinone anilides, functions by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a critical step in pyrimidine production. researchgate.netnih.govnih.gov The discovery of this new mode of action, the first in over three decades, represents a major advancement in developing tools to manage herbicide-resistant weeds and ensure food security. researchgate.netnih.gov This underscores the importance of the pyrimidine chemical class as a foundation for discovering next-generation herbicides. nih.govgoogle.com
Table 2: Pesticidal Activity of Novel Pyrimidin-4-amine Derivatives
| Compound ID | Target Species | Bioassay Type | Activity (mg/L) | Reference Compound | Activity (mg/L) |
|---|---|---|---|---|---|
| U7 | Mythimna separata | LC₅₀ (Insecticidal) | 3.57 ± 0.42 | Flufenerim | 3.14 ± 0.73 |
| U8 | Mythimna separata | LC₅₀ (Insecticidal) | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |
| U7 | Pseudoperonospora cubensis | EC₅₀ (Fungicidal) | 24.94 ± 2.13 | Azoxystrobin | 3.18 ± 0.21 |
| U8 | Pseudoperonospora cubensis | EC₅₀ (Fungicidal) | 30.79 ± 2.21 | Azoxystrobin | 3.18 ± 0.21 |
This table presents the research findings on the efficacy of two novel pyrimidin-4-amine derivatives (U7 and U8) compared to commercial standards. acs.org LC₅₀ (Lethal Concentration, 50%) and EC₅₀ (Effective Concentration, 50%) values indicate the concentration required to achieve 50% of the maximum effect.
Future Directions and Unexplored Research Avenues
Advanced Mechanistic Elucidation of Biological Activities
While the broader class of pyrimidine (B1678525) derivatives has been associated with a range of biological effects, a detailed understanding of the specific molecular interactions of sodium pyrimidine-4-carboxylate is still in its nascent stages. Future research will need to focus on pinpointing the precise molecular targets and signaling pathways modulated by this compound. Techniques such as affinity chromatography, proteomics, and genetic sequencing can be employed to identify the proteins and nucleic acids with which it directly interacts.
For instance, studies on related pyrimidine structures, such as 4,5-dihydroxypyrimidine carboxylic acids, have shown their potential as inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov Research into this compound could explore similar antiviral activities, investigating its ability to chelate metal ions essential for viral enzymatic function. Furthermore, the antioxidant and anticancer properties observed in other pyrimidine derivatives warrant a thorough investigation into the specific mechanisms of this compound in these contexts, including its effects on reactive oxygen species (ROS) and cell proliferation pathways. nih.gov
Targeted Delivery Systems for this compound and Derivatives
The efficacy of any therapeutic agent is intrinsically linked to its ability to reach the intended site of action in the body. For this compound and its derivatives, the development of targeted delivery systems is a critical area for future research. Given the compound's nature as a small molecule, encapsulation within nanocarriers could enhance its pharmacokinetic profile, improve solubility, and minimize off-target effects.
Potential delivery platforms to be explored include:
Liposomes: These lipid-based vesicles can encapsulate hydrophilic compounds like this compound, protecting them from degradation and facilitating cellular uptake.
Polymeric Micelles: Self-assembling structures of amphiphilic block copolymers can carry drug molecules within their core, offering controlled release and improved stability.
Nanoparticles: Biodegradable polymers can be formulated into nanoparticles for sustained release and can be surface-functionalized with targeting ligands to direct the drug to specific tissues or cells.
The design of these delivery systems will require a deep understanding of the physicochemical properties of this compound to ensure efficient loading and release.
Combinatorial Chemistry and High-Throughput Screening for Novel Analogues
To expand the therapeutic potential of the pyrimidine-4-carboxylate scaffold, the generation and screening of a diverse library of analogues is essential. Combinatorial chemistry offers a powerful approach to systematically synthesize a large number of related compounds by varying the substituents on the pyrimidine ring. This can lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacological properties.
High-throughput screening (HTS) will be instrumental in evaluating the biological activities of these newly synthesized analogues. By automating the testing of thousands of compounds in a short period, HS can rapidly identify "hit" compounds with desired biological effects. These hits can then be further optimized through structure-activity relationship (SAR) studies to develop lead compounds for preclinical development. The integration of computational modeling and in silico screening can further streamline this process by predicting the activity of virtual compounds and prioritizing them for synthesis.
| Synthesis Strategy | Description | Potential Outcome |
| Multicomponent Reactions | Combining three or more reactants in a single step to create complex molecules. | Efficient and diverse library of pyrimidine derivatives. |
| Parallel Synthesis | Simultaneously synthesizing multiple compounds in separate reaction vessels. | Rapid generation of a focused library of analogues. |
| Solid-Phase Synthesis | Attaching the initial reactant to a solid support and building the molecule step-by-step. | Facilitates purification and automation of synthesis. |
Exploration of Novel Bioconjugates
Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody, opens up new avenues for the application of this compound. By conjugating it to a targeting moiety, its delivery can be directed with high precision to specific cell types, such as cancer cells or pathogen-infected cells.
Future research in this area could focus on:
Antibody-Drug Conjugates (ADCs): Linking this compound to a monoclonal antibody that recognizes a tumor-specific antigen could create a highly targeted anticancer therapy.
Peptide-Drug Conjugates: Attaching the compound to a cell-penetrating peptide could enhance its intracellular delivery.
Imaging Agent Conjugates: Conjugation to a fluorescent dye or a radionuclide could enable the use of this compound as a diagnostic tool for imaging specific biological processes or diseases.
The development of stable and cleavable linkers will be crucial for the success of these bioconjugates, ensuring that the pyrimidine-4-carboxylate is released at the target site. researchgate.net
| Bioconjugate Type | Targeting Moiety | Potential Application |
| Antibody-Drug Conjugate | Monoclonal Antibody | Targeted Cancer Therapy |
| Peptide-Drug Conjugate | Cell-Penetrating Peptide | Enhanced Intracellular Delivery |
| Imaging Conjugate | Fluorescent Dye/Radionuclide | Diagnostic Imaging |
Industrial Scale-Up of Synthesis Methods
For this compound to move from a laboratory curiosity to a viable therapeutic agent, the development of robust and cost-effective methods for its large-scale synthesis is imperative. While several laboratory-scale syntheses for pyrimidine derivatives have been reported, these often need to be adapted for industrial production. organic-chemistry.org
Key considerations for the industrial scale-up include:
Process Optimization: Improving reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and minimize reaction time.
Cost of Goods: Selecting readily available and inexpensive starting materials and reagents.
Process Safety: Identifying and mitigating any potential hazards associated with the synthesis at a large scale.
Purification: Developing efficient and scalable methods for purifying the final product to meet pharmaceutical standards.
The identification of this compound as a synthetic intermediate for pharmaceuticals underscores the importance of developing efficient manufacturing processes. labclinics.com
Q & A
Q. What are the recommended methods for synthesizing sodium pyrimidine-4-carboxylate in laboratory settings?
this compound can be synthesized via hydrolysis of its methyl ester precursor. A typical procedure involves reacting methyl pyrimidine-4-carboxylate (CAS 2450-08-0) with sodium hydroxide under controlled conditions. For example, methyl pyrimidine-4-carboxylate is synthesized by reacting pyrimidine-4-carboxaldehyde with methylating agents, yielding 78% of the ester product as yellow solids . Key characterization includes (500 MHz, CDCl): δ 9.42 (d, 1H), 9.01 (d, 1H), 8.04 (dd, 1H) . Hydrolysis to the sodium salt requires stoichiometric NaOH in aqueous ethanol, followed by recrystallization for purity .
Q. How should researchers handle this compound to ensure safety during experimental procedures?
The compound poses acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Safety protocols include:
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : Confirm molecular structure via proton and carbon shifts (e.g., δ 9.42 for pyrimidine ring protons) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in [001] chains) .
- Physical Properties : Validate purity using melting point (224.3°C) and density (1.213 g/cm³) .
- HPLC : Assess purity >97% using reverse-phase chromatography with UV detection at 254 nm.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
Discrepancies may arise from solvent effects, impurities, or instrumentation calibration. Methodological steps include:
Q. What strategies are effective in optimizing the crystallization of this compound for X-ray diffraction studies?
- Solvent Selection : Use slow-evaporation methods with polar solvents (e.g., water/ethanol mixtures) to promote crystal growth.
- Temperature Control : Maintain 20–25°C to stabilize hydrogen-bonded networks (e.g., O–H⋯N interactions) .
- Seeding : Introduce microcrystals from prior batches to nucleate ordered lattices.
- Additive Screening : Test co-crystallizing agents like Li ions, which form tetrameric coordination complexes with carboxylate ligands .
Q. How does this compound interact with alkali metal ions in coordination chemistry, and what implications does this have for material science applications?
this compound forms polymeric structures via carboxylate-metal interactions. For example:
- Li(I) Complexes : Tetrameric Li(pyrimidine-4-carboxylate) structures with aqua ligands exhibit unique coordination geometries, relevant for lithium-ion battery materials .
- Sodium Coordination : The sodium ion’s larger ionic radius facilitates layered architectures, useful in supramolecular chemistry for designing porous frameworks .
- Implications : These interactions enable tunable porosity and conductivity in metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
